(4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
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Description
Scientific Research Applications
Inhibition of Lipid Peroxidation
A study by Braughler et al. (1987) described compounds related to (4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone as potent inhibitors of lipid peroxidation, particularly in brain homogenates and synaptosomes. These compounds demonstrated a potential specificity for intact phospholipid membranes, as indicated by reduced efficacy in methanol solutions of arachidonic acid. This suggests a possible application in protecting neural tissues from oxidative stress (Braughler et al., 1987).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of compounds structurally similar to this compound with cannabinoid receptors. Their study, employing conformational and superimposition models, highlighted the potential of such compounds in modulating receptor activities, which could have implications in designing receptor-specific drugs (Shim et al., 2002).
Antiproliferative Activities
Kim et al. (1992) reported on the antiproliferative properties of 21-aminosteroid antioxidants, related to the compound , on human breast cancer cells. These compounds showed inhibition of cell proliferation, suggesting potential applications in cancer treatment, especially considering their specific action compared to other steroids (Kim et al., 1992).
Synthetic Methodology Development
The work of Radi et al. (2005) on the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which are structurally related to the compound in focus, showcases advancements in synthetic methodologies. This may facilitate the development of new drugs and compounds with improved efficacy and specificity (Radi et al., 2005).
Drug Metabolism and Pharmacokinetics
Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally similar to the target compound. Their findings provide crucial information on how such compounds are processed in the body, which is vital for developing safe and effective pharmaceuticals (Sharma et al., 2012).
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-23(21,22)19-10-8-18(9-11-19)14(20)12-4-5-13(16-15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVBAAFGYDDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.